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Compound of Interest

Compound Name:
2-(Azepan-1-yl)-N-

methylethanamine

CAS No.: 118808-13-2

Cat. No.: B3218262

Get Quote

Executive Summary
2-(Azepan-1-yl)-N-methylethanamine (CAS: 1609407-93-3 [hydrate]) represents a

specialized diamine scaffold utilized primarily as a building block in medicinal chemistry.[1][2]

Characterized by a seven-membered azepane ring linked to a secondary methylamine via an

ethyl chain, this molecule serves as a critical "linker-head" motif in the design of CNS-active

agents, particularly ligands for Sigma-1 (

) receptors.[1]

Unlike its six-membered analog (piperidine), the azepane ring confers distinct lipophilic and

steric properties, often enhancing blood-brain barrier (BBB) permeability and altering receptor

subtype selectivity.[1][2] This guide details the physicochemical properties, validated synthetic

routes, and structural-activity relationships (SAR) relevant to drug development professionals.
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The molecule consists of a tertiary amine (within the azepane ring) and a secondary amine (N-

methyl) separated by a flexible ethylene bridge.[1][2] This "diamine tether" configuration is a

privileged structure in neuropharmacology.[1]

Nomenclature & Identifiers[2][3]
Property Detail

IUPAC Name N-[2-(Azepan-1-yl)ethyl]-N-methylamine

Common Synonyms
2-(Hexamethyleneimino)-N-methylethylamine;

amine

CAS Number
1609407-93-3 (Hydrate); 51388-00-2 (Parent

primary amine)

Molecular Formula

Molecular Weight 156.27 g/mol (Free Base)

SMILES CNCCN1CCCCCC1

Structural Visualization[2]
The structure features a hydrophobic azepane "tail" and a polar, basic "head."[1]
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Figure 1: Functional decomposition of the molecule highlighting pharmacophoric contributions.

[1][2]

Physicochemical Profile
Understanding the physical state and solubility is crucial for assay development and

formulation.[1]

Property
Value
(Experimental/Predicted)

Implications for Research

Physical State Colorless to pale yellow liquid
Handle as a liquid amine;

density approx.[1] 0.9 g/mL.[1]

LogP (Octanol/Water) ~1.6 – 1.8
Moderate lipophilicity; suitable

for CNS penetration.[1][2]

pKa (Base)
~9.8 (Secondary amine), ~8.5

(Azepane)

Highly basic; exists as dication

at physiological pH.[1][2]

Solubility
Miscible in water, ethanol,

DMSO

Excellent solubility facilitates in

vitro screening.[1][2]

Boiling Point
~205°C (Predicted at 760

mmHg)

High boiling point; stable under

standard reflux.[1][2]

Synthetic Pathways[2][6][7][8]
For research applications requiring high purity (>98%), Method A (Amide Reduction) is

recommended over direct alkylation to prevent poly-alkylation byproducts.[1][2]

Method A: Two-Step Amide Reduction (High Fidelity)[1]
[2]
This route ensures the secondary amine is formed exclusively without quaternary ammonium

contaminants.[1]

Acylation: Reaction of azepane with N-methyl-2-chloroacetamide.[1]
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Reduction: Reduction of the intermediate amide using Lithium Aluminum Hydride (LiAlH

).[1]

Protocol:
Step 1: Dissolve Azepane (1.0 eq) and

(2.0 eq) in MeCN.[1][2] Add N-methyl-2-chloroacetamide (1.1 eq) dropwise at 0°C. Reflux for
4 hours. Filter and concentrate to yield the amide intermediate.[1]

Step 2: Suspend LiAlH

(2.5 eq) in dry THF under Argon. Add the amide intermediate (dissolved in THF) dropwise at
0°C. Reflux for 12 hours.

Workup: Quench via Fieser method (

mL

,

mL 15% NaOH,

mL

). Filter precipitate.[1] Extract filtrate with DCM.[1] Dry over

.[1] Distill under reduced pressure.

Method B: Reductive Amination (Alternative)[1][2]
Useful if 2-(azepan-1-yl)acetaldehyde is available or generated in situ.[1]

Reagents: 2-(Azepan-1-yl)acetaldehyde + Methylamine (in MeOH) +

.

Note: Requires careful pH control (pH 5-6) to optimize imine formation.[1][2]
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Figure 2: Preferred synthetic route via amide reduction to ensure secondary amine specificity.

Pharmacological Context: The Azepane
Advantage[1][2]
In drug discovery, this scaffold is not merely a linker but a modulator of receptor affinity.[1]

Sigma Receptor Selectivity
Research into Sigma-1 (

) receptor ligands has demonstrated that expanding the nitrogen heterocycle from a 5-
membered (pyrrolidine) or 6-membered (piperidine) ring to a 7-membered (azepane) ring often
increases affinity and selectivity.[1][2]

Mechanism: The larger hydrophobic bulk of the azepane ring fills the hydrophobic pocket of

the

receptor more effectively than smaller rings.[1]

Example: Analogues like CM 304 utilize the azepane-ethyl motif to achieve >500-fold

selectivity for
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over

receptors [1].[1][3]

Structure-Activity Relationship (SAR) Logic[1][2]
Structural Component Modification Effect

Azepane Ring
Increases LogP (+0.5 vs Piperidine); enhances

hydrophobic interaction.[1]

Ethyl Linker
Optimal chain length (n=2) for Sigma and

Dopamine receptor binding pockets.[1][2]

N-Methyl Group

Provides a secondary amine handle for further

functionalization or ionic bonding (salt bridge)

with Aspartate residues (e.g., Asp126 in

).[1][2]

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:

1H NMR (CDCl3, 400 MHz):

~1.60 ppm (m, 8H, Azepane

protons).[1][2]

~2.45 ppm (s, 3H,

).[1][2]

~2.60-2.70 ppm (m, 4H, Azepane

protons).[1][2]

~2.75 ppm (t, 2H,

).[1][2]
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~2.90 ppm (t, 2H,

).[1][2]

Mass Spectrometry (ESI+):

Parent Ion

m/z.[1][2]

Safety & Handling
Signal Word:DANGER

Hazard Statements:

H314: Causes severe skin burns and eye damage (Corrosive amine).[1][2]

H302: Harmful if swallowed.[1]

Handling Protocol:

Always handle in a fume hood.[1]

Wear chemical-resistant gloves (Nitrile >0.11mm) and safety goggles.[1][2]

Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation

(absorbs

from air).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

3. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-(Azepan-1-yl)-N-methylethanamine: Structural Profile
& Synthetic Utility[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3218262/docs#2-azepan-1-yl-n-methylethanamine-
structural-profile-synthetic-utility-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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